BenchChemオンラインストアへようこそ!

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid

Solid-Phase Peptide Synthesis Fmoc Deprotection Kinetics Acid-Base Properties

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid (CAS 2172448‑56‑3), also known as N‑Fmoc‑N‑(3,3,3‑trifluoropropyl)glycine or Fmoc‑N‑(3,3,3‑trifluoropropyl)‑Gly‑OH, is a protected, non‑canonical amino acid derivative classified as an Fmoc‑protected N‑substituted glycine. Its molecular formula is C₂₀H₁₈F₃NO₄ (MW 393.36 g mol⁻¹) and it carries a predicted pKa of 3.80 ± 0.10 and a density of 1.355 ± 0.06 g cm⁻³.

Molecular Formula C20H18F3NO4
Molecular Weight 393.362
CAS No. 2172448-56-3
Cat. No. B2857080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid
CAS2172448-56-3
Molecular FormulaC20H18F3NO4
Molecular Weight393.362
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(F)(F)F)CC(=O)O
InChIInChI=1S/C20H18F3NO4/c21-20(22,23)9-10-24(11-18(25)26)19(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26)
InChIKeyURYBKKSQSCMAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid (CAS 2172448-56-3): Identity, Physicochemical Profile & Sourcing Snapshot for SPPS and Peptoid Programs


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid (CAS 2172448‑56‑3), also known as N‑Fmoc‑N‑(3,3,3‑trifluoropropyl)glycine or Fmoc‑N‑(3,3,3‑trifluoropropyl)‑Gly‑OH, is a protected, non‑canonical amino acid derivative classified as an Fmoc‑protected N‑substituted glycine . Its molecular formula is C₂₀H₁₈F₃NO₄ (MW 393.36 g mol⁻¹) and it carries a predicted pKa of 3.80 ± 0.10 and a density of 1.355 ± 0.06 g cm⁻³ . The compound is designed for solid‑phase peptide synthesis (SPPS) and peptoid construction, where the Fmoc group enables base‑labile orthogonal protection and the 3,3,3‑trifluoropropyl side chain imparts distinct electronic and lipophilic properties relative to non‑fluorinated or shorter‑chain analogs [1][2].

Why Generic Fmoc-Glycine or Non-Fluorinated N-Substituted Glycines Cannot Substitute for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid in SPPS and Peptoid Research


Fmoc‑protected N‑substituted glycines are not interchangeable because the N‑alkyl substituent dictates the physicochemical and conformational properties of the resulting peptide or peptoid [1][2]. The 3,3,3‑trifluoropropyl group in this compound simultaneously lowers the pKa of the carboxylic acid (3.80 ± 0.10 vs. 3.89 ± 0.10 for Fmoc‑Gly‑OH) , increases lipophilicity (estimated logP ≈ 4.0–4.6 for the trifluoropropyl series vs. 3.0 for Fmoc‑Gly‑OH and 3.68 for Fmoc‑sarcosine) [3][4], and introduces a ¹⁹F NMR‑active probe with three equivalent fluorine nuclei [5]. These differences are not achievable with non‑fluorinated N‑methyl, N‑ethyl, or even N‑(2,2,2‑trifluoroethyl) analogs, as the latter possesses only two backbone bonds between the nitrogen and the CF₃ group, altering conformational flexibility and electronic withdrawal . Generic substitution therefore compromises the intended spectroscopic detectability, chromatographic retention, and biological stability of the target construct.

Quantitative Differentiation Evidence for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid vs. Structural Analogs


Carboxylic Acid pKa Depression by the 3,3,3-Trifluoropropyl Substituent Relative to Fmoc-Glycine

The predicted pKa of the target compound is 3.80 ± 0.10, which is 0.09–0.17 pKa units lower than that of Fmoc‑glycine (3.89 ± 0.10) and 0.08 units higher than the ChemAxon‑calculated value for Fmoc‑Gly‑OH (3.72) [1]. This increased acidity arises from the electron‑withdrawing effect of the 3,3,3‑trifluoropropyl group transmitted through the N‑substituted glycine backbone, which stabilizes the conjugate carboxylate anion.

Solid-Phase Peptide Synthesis Fmoc Deprotection Kinetics Acid-Base Properties

Enhanced Lipophilicity (logP) vs. Non-Fluorinated Fmoc-Glycine and Fmoc-Sarcosine

Structures sharing the C₂₀H₁₈F₃NO₄ formula have predicted logP values ranging from 3.69 to 4.57 [1]. In contrast, Fmoc‑glycine (C₁₇H₁₅NO₄) has an experimentally derived logP of 3.00 [2], and Fmoc‑sarcosine (Fmoc‑N‑methylglycine, C₁₈H₁₇NO₄) has a predicted logP of 3.68 [3]. The incorporation of the 3,3,3‑trifluoropropyl chain therefore increases logP by approximately 0.7–1.5 units relative to non‑fluorinated Fmoc‑protected glycines.

Lipophilicity Chromatographic Retention Membrane Permeability

¹⁹F NMR Spectroscopic Handle: Three Equivalent Fluorine Nuclei for Quantitative Detection

The 3,3,3‑trifluoropropyl substituent contains three chemically equivalent fluorine atoms, yielding a single, intense ¹⁹F NMR resonance with a high signal‑to‑noise ratio. The ¹⁹F nucleus has 100% natural abundance, a gyromagnetic ratio comparable to ¹H (94% relative sensitivity), and a wide chemical shift range (>200 ppm), making it an extremely sensitive probe for tracking incorporation, purity, and conformational changes in fluorinated peptides [1][2].

¹⁹F NMR Spectroscopy Peptide Analytics Metabolic Tracing

Orthogonal Protecting Group Strategy: Fmoc vs. Boc and Cbz Analogs of the Same Trifluoropropyl-Glycine Core

The target compound (Fmoc‑protected) is specifically designed for Fmoc‑SPPS workflows where base‑labile N‑α protection is required. Its Boc‑protected analog (CAS 2219378‑68‑2, MW 271.23, C₁₀H₁₆F₃NO₄, purity 97‑98%) and Cbz‑protected analog (CAS 2580198‑55‑4) [1] are also available, enabling true orthogonal synthetic strategies. The Fmoc variant can be selectively deprotected with 20% piperidine in DMF without affecting acid‑labile side‑chain protecting groups or the trifluoropropyl moiety, whereas the Boc variant requires acidic conditions (TFA) and the Cbz variant requires hydrogenolysis.

Orthogonal Protection Fmoc-SPPS Compatibility Multi-Step Synthesis

Controlled Conformational Flexibility: Three-Bond Spacer Between Nitrogen and CF₃ vs. Two-Bond in Trifluoroethyl Analogs

The 3,3,3‑trifluoropropyl substituent (N–CH₂–CH₂–CF₃) provides a three‑bond spacer between the glycine nitrogen and the electron‑withdrawing CF₃ group, whereas Fmoc‑N‑(2,2,2‑trifluoroethyl)glycine (CAS 1486953‑68‑7, MW 379.3, C₁₉H₁₆F₃NO₄, purity ≥ 95%) has a two‑bond spacer (N–CH₂–CF₃). This additional methylene unit (a) increases the molecular weight by 14 Da (393.36 vs. 379.3), (b) reduces the inductive electron‑withdrawing effect on the amine nitrogen, potentially altering N‑terminal nucleophilicity during coupling, and (c) provides greater side‑chain conformational flexibility, which can affect peptoid folding [1][2].

Peptoid Conformation Fluorine Steric Effects Structure-Activity Relationships

High-Value Application Scenarios for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid in Drug Discovery and Peptide Science


Incorporation into Fluorinated Peptoids for Enhanced Proteolytic Stability and Membrane Partitioning

The 3,3,3‑trifluoropropyl side chain increases lipophilicity (estimated ΔlogP ≈ +0.7 to +1.5 vs. Fmoc‑Gly‑OH) and provides a steric shield that can reduce proteolytic degradation [1][2]. Peptoid libraries containing this monomer are suitable for screening campaigns where improved metabolic stability and membrane permeability are required, such as antimicrobial peptoids or cell‑penetrating peptoid carriers.

¹⁹F NMR-Based Quality Control and Structure Elucidation of Synthetic Peptides

The three equivalent fluorine atoms serve as an endogenous ¹⁹F NMR probe, enabling quantification of coupling efficiency at each synthetic step without isotopic labeling [3]. This is especially valuable in automated SPPS workflows where real‑time monitoring of Fmoc deprotection and acylation is desired, or for studying peptide‑target interactions by ¹⁹F NMR in drug discovery.

Orthogonal Multistep Synthesis Requiring Selective Fmoc Deprotection in the Presence of Acid-Labile or Hydrogenolysis-Labile Protecting Groups

The Fmoc group can be removed with 20% piperidine/DMF without affecting Boc‑ or Cbz‑protected moieties that may be present elsewhere in the molecule [4]. This orthogonality is crucial for the assembly of complex branched peptides, peptide‑drug conjugates, or multifunctional peptidomimetics where sequential protecting group removal is required.

Structure-Activity Relationship (SAR) Studies Exploring Fluoroalkyl Chain Length Effects on Biological Activity

The three‑bond spacer (N–CH₂–CH₂–CF₃) offers a distinct electronic and steric profile compared to the two‑bond trifluoroethyl analog (N–CH₂–CF₃) . Systematic comparison of peptides or peptoids bearing 3,3,3‑trifluoropropyl vs. 2,2,2‑trifluoroethyl vs. non‑fluorinated alkyl substituents enables dissection of fluorine‑specific effects on target binding, cellular uptake, and pharmacokinetics.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.